Lys05, a dimeric chloroquine derivative, is a novel lysosomotropic agent garnering significant interest in scientific research, particularly for its potent autophagy-inhibiting properties. [, , , ] This compound exhibits a stronger inhibitory effect on autophagy compared to hydroxychloroquine (HCQ) due to its enhanced lysosomal accumulation. [, , ] Lys05 effectively deacidifies the lysosome, disrupting the final stage of autophagy, a critical cellular process for degrading and recycling cellular components. [, , ]
References:[4] Lys05.[5] Lys05 induces lysosomal membrane permeabilization and increases radiosensitivity in glioblastoma. [] A Potent Autophagy Inhibitor (Lys05) Enhances the Impact of Ionizing Radiation on Human Lung Cancer Cells H1299.[16] Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency.[18] Structural features of novel dimeric quinacrines that have single-agent antitumor activity determine the mechanism of action: destabilization of mTORC1/lysosomal interaction versus DNA damage.[26] PPT1 Promotes Tumor Growth and Is the Molecular Target of Chloroquine Derivatives in Cancer.
Lys05 possesses a dimeric structure characterized by two chloroquine rings linked by a short triamine linker. [, ] This unique structure, particularly the bivalent aminoquinoline rings, contributes to its enhanced potency compared to monomeric chloroquine. [] Computational modeling studies reveal that Lys05 favorably binds to palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme. [] Interestingly, while Lys05 can occupy the palmitate site of PPT1, modeling suggests more favorable binding sites outside the active site, particularly around residues Met112 and Gln144. []
Lys05 exerts its primary effect by inhibiting autophagy, a lysosome-dependent degradation process. [, , ] As a lysosomotropic agent, it accumulates within lysosomes and disrupts their acidic environment, ultimately preventing the fusion of autophagosomes with lysosomes and inhibiting autophagic flux. [, , ] This disruption of lysosomal function has been shown to trigger lysosomal membrane permeabilization (LMP), leading to the release of lysosomal contents and potentially contributing to cell death. [] Recent studies suggest that Lys05's mechanism of action might also involve direct interaction and inhibition of the lysosomal enzyme PPT1, potentially contributing to its antitumor effects. [, ]
References:[1] Role of Autophagy in Resistance of FLT3-ITD AML Stem Cells to FLT3 TKI Treatment.[2] Chloroquine Derivative Lys05 Overcomes Hypoxia-Induced Chemoresistance in Acute Myeloid Leukemia through Metabolic Disruption. [] Mitophagy Plays a Key Role in the Anti-Leukemic Activity of Autophagy Inhibitors Under Hypoxia in Acute Myeloid Leukemia.[6] A Potent Autophagy Inhibitor (Lys05) Enhances the Impact of Ionizing Radiation on Human Lung Cancer Cells H1299.[10] The effectiveness of autophagy inhibition in sensitizing triple-negative breast cancer cells to chemotherapy.[12] ATG5 Mediates a Positive Feedback Loop between Wnt Signaling and Autophagy in Melanoma.[14] Ischemia Induces Quiescence and Autophagy Dependence in Hepatocellular Carcinoma.[15] Autophagy Inhibition Enhances Sunitinib Efficacy in Clear Cell Ovarian Carcinoma.[17] Acidic Compartment Size, Positioning, and Function during Myogenesis and Their Modulation by the Wnt/Beta-Catenin Pathway.[19] Abstract 3317: Autophagy protects ovarian cancer cells from olaparib-induced toxicity. [] The Wnt/Beta-Catenin Pathway and Cytoskeletal Filaments Are Involved in the Positioning, Size, and Function of Lysosomes during Chick Myogenesis.[21] Autophagy Inhibition Enhances Sunitinib Efficacy in Clear Cell Ovarian Carcinoma.[23] Meg3 Induces EMT and Invasion of Glioma Cells via Autophagy.[24] Role of Enhanced Autophagy in Resistance of FLT3-ITD AML Stem Cells to FLT3 TKI Treatment.[28] Abstract 4768: PARP inhibitor-induced autophagy provides an adaptive mechanism of drug resistance in preclinical models of ovarian cancer.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4